molecular formula C11H10N2O2 B1627213 6-Methoxyquinoline-3-carboxamide CAS No. 71083-30-2

6-Methoxyquinoline-3-carboxamide

Cat. No. B1627213
CAS RN: 71083-30-2
M. Wt: 202.21 g/mol
InChI Key: NLVPUORRLFNMCP-UHFFFAOYSA-N
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Patent
US07396934B2

Procedure details

104 kg of a 32% sodium hydroxide solution are added to 341 kg of water. The solution is cooled to 0° C. and 22.0 kg of bromine are introduced over 1.5 hours while maintaining the temperature at 0° C. The solution is stirred at this temperature for 1 hour, and then 409 kg of pyridine are introduced over 3 hours at 0° C. 26.5 kg of 6-methoxy-quinoline-3-carboxamide are then added over 50 minutes at 0° C. The reaction medium is kept at this temperature for 2 hours and then gradually heated to 60° C. over 1 hour. After maintaining the temperature at 60° C. for 6 hours, the reaction mass is cooled to 20° C. and separated by settling out. The aqueous phase (172 kg) is washed with pyridine (60 liters). The organic phases are pooled (820 kg) and concentrated to dryness under reduced pressure (100-150 mbar) at a maximum of 84° C. The residue is then taken up with 425 l of water and 43 l of ethanol. The suspension obtained is refluxed for 1 hour and then cooled. The product begins to precipitate at a temperature of 65° C. The medium is then cooled to 0-5° C., and kept at this temperature for 2 hours. The precipitate is filtered off, washed with cold water, and then dried at 50-55° C. under reduced pressure. 16.5 kg (72.3%) of 3-amino-6-methoxyquinoline are obtained in the form of a brown solid (HPLC titer=99.1%), having a melting point of 108-110° C. A second crop of 3.7 kg (13.1%) is obtained from the mother liquors (HPLC titer=98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
341 kg
Type
reactant
Reaction Step One
Quantity
22 kg
Type
reactant
Reaction Step Two
Quantity
26.5 kg
Type
reactant
Reaction Step Three
Quantity
409 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.BrBr.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][C:12](C(N)=O)=[CH:11]2.[N:21]1C=CC=CC=1>>[NH2:21][C:12]1[CH:13]=[N:14][C:15]2[C:10]([CH:11]=1)=[CH:9][C:8]([O:7][CH3:6])=[CH:17][CH:16]=2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
341 kg
Type
reactant
Smiles
O
Step Two
Name
Quantity
22 kg
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
26.5 kg
Type
reactant
Smiles
COC=1C=C2C=C(C=NC2=CC1)C(=O)N
Step Four
Name
Quantity
409 kg
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C
WAIT
Type
WAIT
Details
The reaction medium is kept at this temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
gradually heated to 60° C. over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining the temperature at 60° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass is cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The aqueous phase (172 kg) is washed with pyridine (60 liters)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (100-150 mbar) at a maximum of 84° C
CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate at a temperature of 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The medium is then cooled to 0-5° C.
WAIT
Type
WAIT
Details
kept at this temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried at 50-55° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 kg
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.